molecular formula C27H21NO4 B4322187 1,3-bis(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one

1,3-bis(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B4322187
M. Wt: 423.5 g/mol
InChI Key: LDANHEXARLUBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a dibenzo[b,f][1,4]oxazepine core with two 3-methylphenoxy groups attached, which can influence its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the dibenzo[b,f][1,4]oxazepine core, which can be synthesized through a cyclization reaction involving 2-aminophenol and 2-fluorobenzonitrile under basic conditions . The reaction is usually promoted by bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), and can be performed in solvents like dimethyl sulfoxide (DMSO) or 1,4-dioxane .

Once the core structure is obtained, the introduction of the 3-methylphenoxy groups is achieved through nucleophilic aromatic substitution reactions. This step involves reacting the dibenzo[b,f][1,4]oxazepine intermediate with 3-methylphenol in the presence of a suitable base and solvent to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the oxazepine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy groups, where nucleophiles like amines or thiols can replace the 3-methylphenoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMSO or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various reduced forms of the oxazepine ring.

Scientific Research Applications

1,3-bis(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interaction with enzymes and receptors.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-bis(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepine: The parent compound without the 3-methylphenoxy groups.

    Quinazolinimines: Structurally related compounds with similar core structures but different functional groups.

    Pyrimidine derivatives: Compounds with a similar synthetic route but different core structures.

Uniqueness

1,3-bis(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of the 3-methylphenoxy groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. These modifications can enhance its potential as a pharmaceutical agent or a material with specific properties.

Properties

IUPAC Name

7,9-bis(3-methylphenoxy)-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO4/c1-17-7-5-9-19(13-17)30-21-15-24(31-20-10-6-8-18(2)14-20)26-25(16-21)32-23-12-4-3-11-22(23)28-27(26)29/h3-16H,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDANHEXARLUBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC3=C(C(=C2)OC4=CC=CC(=C4)C)C(=O)NC5=CC=CC=C5O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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